
2-(3-methoxyprop-1-ynyl)-1,3-thiazole
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with propargyl alcohol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the propargyl alcohol derivative reacts with the thiazole ring to form the desired product .
Analyse Chemischer Reaktionen
2-(3-methoxyprop-1-ynyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized thiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In particular, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2-(3-methoxyprop-1-ynyl)-1,3-thiazole can be compared with other thiazole derivatives and similar heterocyclic compounds:
Thiazole: The parent compound, thiazole, is a simpler structure and serves as a basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C7H7NOS |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2-(3-methoxyprop-1-ynyl)-1,3-thiazole |
InChI |
InChI=1S/C7H7NOS/c1-9-5-2-3-7-8-4-6-10-7/h4,6H,5H2,1H3 |
InChI-Schlüssel |
IKLJILUPXJRQFU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CC1=NC=CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Azabicyclo[5.1.0]octan-5-ol](/img/structure/B8734771.png)
![Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B8734780.png)
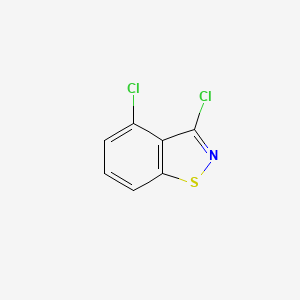
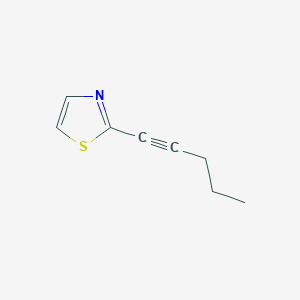
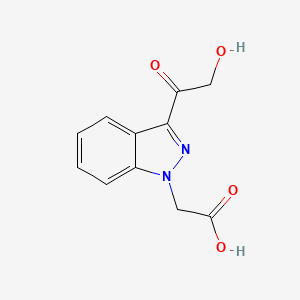
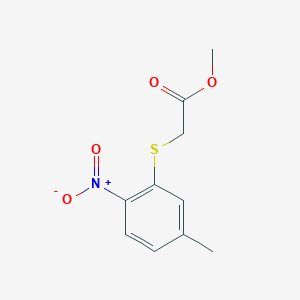
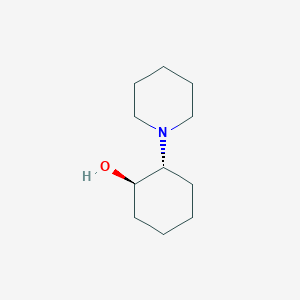
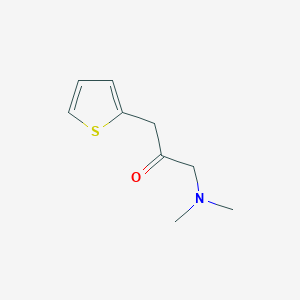


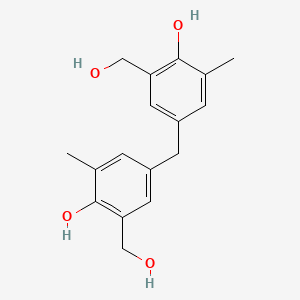


![8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8734873.png)
